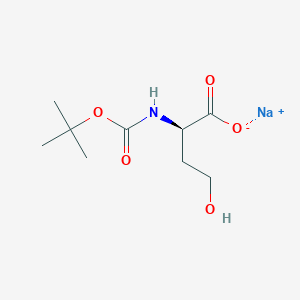
4,6-Dichloropyrimidine-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloropyrimidine-5-carbohydrazide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely recognized for their presence in nucleic acids and various pharmaceuticals. The compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a carbohydrazide group at position 5 on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloropyrimidine-5-carbohydrazide typically involves the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Solvents: Ethanol, methanol, and dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
Hydrazones and Hydrazides: Formed from condensation reactions with aldehydes and ketones.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4,6-Dichloropyrimidine-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-dichloropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Similar structure but with an amino group at position 2.
4,6-Dichloropyrimidine-5-carboxaldehyde: Precursor to 4,6-dichloropyrimidine-5-carbohydrazide.
2,4-Dichloropyrimidine: Lacks the carbohydrazide group at position 5.
Uniqueness
This compound is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel heterocyclic compounds and for exploring new therapeutic applications.
Properties
Molecular Formula |
C5H4Cl2N4O |
|---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
4,6-dichloropyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H4Cl2N4O/c6-3-2(5(12)11-8)4(7)10-1-9-3/h1H,8H2,(H,11,12) |
InChI Key |
MJZXFDXAPRDAMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12971438.png)










![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)
